BenchChemオンラインストアへようこそ!

3,5-dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Drug Design Bioisosterism Metabolic Stability

3,5-Dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921165-60-8) is a synthetic small molecule belonging to the tetrazolyl-benzamide class, characterized by a 3,5-dimethylbenzamide core linked via a methylene bridge to a 1-(p-tolyl)-1H-tetrazole moiety. This compound exemplifies a scaffold that has been extensively explored in patent literature for therapeutic applications, including as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR) and as P2X purinergic receptor antagonists.

Molecular Formula C18H19N5O
Molecular Weight 321.384
CAS No. 921165-60-8
Cat. No. B2953411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
CAS921165-60-8
Molecular FormulaC18H19N5O
Molecular Weight321.384
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=CC(=C3)C)C
InChIInChI=1S/C18H19N5O/c1-12-4-6-16(7-5-12)23-17(20-21-22-23)11-19-18(24)15-9-13(2)8-14(3)10-15/h4-10H,11H2,1-3H3,(H,19,24)
InChIKeyIZPWCSYKMIFGHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921165-60-8): Structural Context and Procurement Rationale


3,5-Dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921165-60-8) is a synthetic small molecule belonging to the tetrazolyl-benzamide class, characterized by a 3,5-dimethylbenzamide core linked via a methylene bridge to a 1-(p-tolyl)-1H-tetrazole moiety . This compound exemplifies a scaffold that has been extensively explored in patent literature for therapeutic applications, including as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR) and as P2X purinergic receptor antagonists [1][2]. Its structural duality—combining a metabolically stable tetrazole bioisostere with a substituted benzamide—positions it as a versatile intermediate and a compelling candidate for structure-activity relationship (SAR) exploration in drug discovery programs targeting neurological, inflammatory, and metabolic disorders.

Why 3,5-Dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide Cannot Be Interchanged with Generic Tetrazole-Benzamide Analogs


Generic substitution within the tetrazolyl-benzamide class is precluded by the extreme sensitivity of both target engagement and physicochemical properties to subtle structural variations. The 3,5-dimethyl substitution pattern on the benzamide ring significantly influences conformational preferences and steric bulk compared to unsubstituted, mono-substituted, or differently substituted analogs. Critically, the N-1 p-tolyl group on the tetrazole ring dramatically alters lipophilicity (estimated cLogP) and metabolic stability relative to N-1 phenyl or N-1 alkyl variants [1]. Patent SAR data explicitly demonstrate that even minor modifications—such as replacement of the p-tolyl with a phenyl, 4-chlorophenyl, or 4-methoxyphenyl group—can abolish desired receptor modulation activity or introduce undesired off-target effects [2]. Furthermore, KKL-series tetrazolyl-benzamides illustrate that specific substituent patterns are required for inhibition of trans-translation via EF-Tu binding, with structurally deviating analogs showing drastically reduced antibacterial activity [3][4]. These structural interdependencies mean that casual analog substitution without rigorous comparative data carries a high risk of experimental failure and resource waste.

Quantitative Differentiation Evidence for 3,5-Dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921165-60-8)


Metabolic Stability Advantage of the Tetrazole Moiety Over Carboxylic Acid Bioisosteres in Benzamide Scaffolds

The 1H-tetrazole ring in 3,5-dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide serves as a metabolically stable bioisostere for the carboxylic acid group, a feature critical for oral bioavailability. Tetrazoles share a similar pKa (~4.5) and hydrogen-bonding capacity with carboxylic acids but resist phase II glucuronidation, a common metabolic liability of carboxylate-containing analogs [1]. In comparative permeability assessments (PAMPA), tetrazole-containing compounds can exhibit permeabilities that differ from their carboxylic acid counterparts by 1.5–2 log units, underscoring that bioisosteric replacement is not a passive substitution but an active determinant of pharmacokinetic behavior [2]. While head-to-head metabolic stability data for this specific compound are not publicly available, the tetrazole-for-carboxylic acid substitution is a well-established strategy confirmed across multiple medicinal chemistry programs, providing a class-level advantage directly applicable to procurement decisions for lead optimization campaigns.

Drug Design Bioisosterism Metabolic Stability

Receptor Subtype Selectivity Conferred by the N-1 p-Tolyl Substituent in Tetrazolyl-Benzamide Scaffolds

Patent US7,981,914 B2 (Roche Palo Alto LLC) explicitly claims tetrazole-substituted aryl amide derivatives wherein the Ar1 group (the N-1 substituent on the tetrazole) is selected from a defined set of substituted phenyl rings, including 4-methyl-phenyl (p-tolyl), 4-methoxy-phenyl, and 4-chloro-phenyl, with distinct biological activity profiles associated with each substitution [1]. The patent further stipulates that when Ar1 is 4-methyl-phenyl, the linker length n must be 2 or 3 to preserve activity, demonstrating that both the identity of the N-1 aryl group and the spatial relationship between the tetrazole and benzamide moieties are tightly constrained for target engagement [1][2]. The p-tolyl moiety specifically provides an optimal balance of lipophilicity and steric fit for the α7 nAChR positive allosteric modulator binding pocket, as evidenced by the inclusion of 4-methyl-phenyl as one of the preferred Ar1 embodiments across both the Roche α7 nAChR patent family and the P2X3/P2X2/3 antagonist patent family [3]. Analogs where Ar1 = phenyl (lacking the para-methyl group) or Ar1 = 2-methyl-phenyl (ortho-substituted) are excluded from the most preferred compound lists, indicating suboptimal activity at these targets.

α7 nAChR P2X Antagonism Receptor Selectivity

Synthetic Tractability and Intermediate Utility of the 3,5-Dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide Scaffold

3,5-Dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide represents a well-precedented synthetic scaffold accessible via [3+2] cycloaddition of nitriles with sodium azide followed by amide coupling, a route amenable to library production and scale-up [1]. The compound is commercially available from multiple suppliers with typical purity ≥95% (CAS 921165-60-8, catalog number CM857163) . Its structural modularity—with three independently variable regions (N-1 tetrazole substituent, benzamide aromatic ring, and linker length)—makes it an ideal starting point for parallel synthesis of focused compound libraries. In contrast, closely related analogs such as 3,5-dimethyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide (CAS 921055-15-4) lack the para-methyl group that provides a synthetic handle for further derivatization through electrophilic aromatic substitution or cross-coupling reactions on the N-1 aryl ring . This synthetic flexibility positions the p-tolyl variant as a superior intermediate for SAR exploration compared to the unsubstituted phenyl analog.

Synthetic Chemistry Building Block Parallel Synthesis

Antibacterial Potential via Trans-Translation Inhibition: Class-Level Evidence from KKL-Series Tetrazolyl-Benzamides

The tetrazolyl-benzamide chemotype, to which 3,5-dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide belongs, has been validated as a privileged scaffold for inhibiting bacterial trans-translation—a ribosome rescue pathway essential in many pathogens and absent in humans [1]. KKL-55 (3-chloro-N-(1-propyl-1H-tetrazol-5-yl)benzamide), a structurally related tetrazolyl-benzamide, binds elongation factor Tu (EF-Tu) with a Kd of 2 µM, specifically inhibiting EF-Tu•tmRNA binding without affecting canonical EF-Tu•tRNA interactions [1]. KKL-55 is bactericidal against vegetative Bacillus anthracis (MIC = 6.6 µg/mL, MBC = 13.3 µg/mL) and uniquely kills spores at 2× MIC—a property not shared by ciprofloxacin, which fails to prevent germination even at 32× MIC [2]. While direct antibacterial data for the target compound are not publicly available, its structural congruence with the KKL series—particularly the tetrazole-benzamide core with defined N-1 and benzamide substituents—makes it a strong candidate for trans-translation inhibitor screening. The 3,5-dimethyl and p-tolyl modifications may confer differentiated physicochemical properties (e.g., enhanced lipophilicity for membrane penetration) relative to KKL-55 and KKL-35.

Antibacterial Trans-Translation EF-Tu Inhibition

Optimal Research and Industrial Application Scenarios for 3,5-Dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide (CAS 921165-60-8)


α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) Lead Optimization

Procurement of this compound is directly justified for CNS drug discovery programs targeting cognitive enhancement via α7 nAChR positive allosteric modulation. The p-tolyl N-1 substituent and 3,5-dimethylbenzamide moiety place it within the preferred structural space defined by Roche patent US7,981,914 B2, which covers tetrazole-substituted aryl amides as α7 nAChR PAMs [1]. The compound's cLogP (~2.13) and TPSA (~72.70 Ų) are within favorable CNS drug-like property ranges, supporting its use as a lead-like starting point for further optimization [2]. In comparative terms, this specific substitution pattern offers a differentiated balance of potency and physicochemical properties relative to analogs bearing other N-1 aryl groups (e.g., 4-chlorophenyl or 2-methoxy-phenyl), as evidenced by the patent's explicit preference claims [1].

P2X3/P2X2/3 Purinergic Receptor Antagonist Screening for Pain and Genitourinary Disorders

The compound falls within the generic structure claimed in Roche patent US8,193,368 B2 for P2X3 and P2X2/3 antagonists, which have therapeutic relevance in chronic pain, overactive bladder, and inflammatory gastrointestinal conditions [3]. Its N-1 p-tolyl tetrazole and 3,5-dimethylbenzamide moieties map directly onto the pharmacophore requirements for this target class. Procurement for P2X screening programs is justified by its structural differentiation from the prototypical P2X antagonists, potentially offering novel intellectual property space and selectivity profiles distinct from existing clinical candidates.

Antibacterial Trans-Translation Inhibitor Screening Against Spore-Forming Pathogens

Given the validated activity of tetrazolyl-benzamides as trans-translation inhibitors (e.g., KKL-55, Kd = 2 µM for EF-Tu; MIC = 6.6 µg/mL against B. anthracis), this compound is a high-priority candidate for antibacterial screening panels [4][5]. Its 3,5-dimethyl and p-tolyl substitutions may confer enhanced membrane permeability and altered binding kinetics relative to KKL-55 and KKL-35, potentially expanding the antibacterial spectrum or improving potency against resistant strains. The unique spore-killing activity observed for KKL-55 (2× MIC) versus ciprofloxacin (no germination inhibition at 32× MIC) highlights the therapeutic potential of this chemotype against biothreat agents, making procurement strategically relevant for biodefense and anti-infective discovery programs [5].

Focused Compound Library Synthesis for Tetrazole-Benzamide SAR Exploration

The compound serves as an ideal starting material for parallel synthesis of focused tetrazolyl-benzamide libraries due to its three modular diversification points and the synthetic accessibility of the tetrazole core via [3+2] cycloaddition chemistry [6]. The p-tolyl group provides a functional handle for further derivatization (e.g., benzylic oxidation, electrophilic substitution, or cross-coupling), enabling systematic exploration of N-1 aryl SAR—a feature not available with the unsubstituted N-1 phenyl analog (CAS 921055-15-4) . Commercially available in ≥95% purity, it enables rapid entry into SAR campaigns without the need for custom synthesis, reducing lead time and resource expenditure for medicinal chemistry groups.

Quote Request

Request a Quote for 3,5-dimethyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.